
2,2'-Dipyridyl diselenide
Overview
Description
2,2’-Dipyridyl diselenide is an organoselenium compound characterized by the presence of two pyridine rings connected by a diselenide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Dipyridyl diselenide can be synthesized through the reaction of 2,2’-dipyridyl with selenium in the presence of an oxidizing agent. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds as follows:
- Dissolve 2,2’-dipyridyl in an appropriate solvent, such as ethanol.
- Add selenium powder to the solution.
- Introduce hydrogen peroxide to the mixture to initiate the oxidation process.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures until the formation of 2,2’-dipyridyl diselenide is complete.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
While specific industrial production methods for 2,2’-dipyridyl diselenide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Cysteine Deprotection and Disulfide Bond Formation
2,2'-Dipyridyl diselenide can be used as a chemoselective tool for cysteine deprotection and regioselective formation of disulfide bonds in peptides .
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It can remove Cys-protecting groups like Cys(Acm) and Cys(Mob), converting them into Cys-S–SePy adducts .
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The resulting Cys-S–SePy adduct can be chemoselectively reduced by ascorbate at pH 4.5 without reducing existing disulfide bonds .
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In the presence of trifluoroacetic acid, this compound facilitates the one-pot deprotection and disulfide bond formation of Cys(Acm) pairs, even with existing disulfide bonds present .
Reaction Scheme:
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Cys(Acm) + PySeSePy → Cys-S-SePy + Acm-SePy
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Cys-S-SePy + Ascorbate → Cys-SH + PySeH + Dehydroascorbate
Antioxidant Activity
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This compound exhibits in vitro antioxidant activity, surpassing other diselenides in rat liver homogenate assays .
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It demonstrates radical-scavenging activity and protects against the oxidation of Fe(2+) .
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The antioxidant mechanism of this compound differs from other diselenides and relies on the presence of the pyridine ring .
Antioxidant Comparison of Diselenides
Compound | GST-like Activity | DHA-mimetic Activities | Radical-Scavenging Activity | Protects against Fe(2+) Oxidation | Inhibitory effect on δ-ALA-D activity |
---|---|---|---|---|---|
This compound | No | No | ≥5 μM | Yes | Lower |
m-trifluoromethyl-diphenyl diselenide | Yes | Yes | No | Yes | Higher |
p-fluor-diphenyl diselenide | Yes | Yes | No | Yes | Higher |
p-chloro-diphenyl diselenide | Yes | Yes | No | Yes | Higher |
p-methoxyl-diphenyl diselenide | Yes | Yes | No | Yes | Higher |
Catalysis of Staudinger-Vilarrasa Reaction
This compound serves as a catalyst or activator in the direct Staudinger-Vilarrasa reaction of carboxylic acids with azides and trimethylphosphine at room temperature . The process does not follow an aza-Wittig reaction mechanism .
Reaction Scheme:
RCOOH + R'N3 + PMe3 ----(PySeSePy)----> RCONHR' + Me3P=O + N2
Reactions with Technetium Complexes
This compound reacts with technetium complexes, leading to the formation of technetium(I) and technetium(II) complexes .
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The reaction with [Tc(NO)Cl2(PPh3)2(CH3CN)] results in the formation of [{Tc(NO)Cl2(PPh3)2}2{µ2-(2-pySe)2}] .
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Under prolonged reaction times or elevated temperatures, reduction of this compound is observed, leading to the formation of [Tc(NO)Cl2(PPh3)(2-pySe)] .
Reaction Conditions and Products
Reactant | Reaction Conditions | Product(s) |
---|---|---|
[Tc(NO)Cl2(PPh3)2(CH3CN)] + (2-pySe)2 | Room Temperature | [{Tc(NO)Cl2(PPh3)2}2{µ2-(2-pySe)2}] |
[Tc(NO)Cl2(PPh3)2(CH3CN)] + (2-pySe)2 | Prolonged reaction times/Elevated Temperatures | [Tc(NO)Cl2(PPh3)(2-pySe)] |
Other Reactions and Uses
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2,2′-Dipyridyldisulfide, also known as DPS, can be used for preparing thiols and activating carboxylic acid for coupling reactions .
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Acts as an oxidizing agent to oxidize free thiols to form disulfide bonds in proteins .
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This compound induces cytotoxicity in human non-small cell lung carcinoma (A549) cells through reductive stress and triggers G1 phase arrest and apoptosis .
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It can coordinate with metal ions in different modes, including N,N'-coordination and Se,Se' coordination, as seen in the zinc complex [Zn(PySeSePy)Cl2] .
Scientific Research Applications
Cysteine Deprotection and Disulfide Bond Formation
Overview
2,2'-Dipyridyl diselenide serves as a chemoselective tool for the deprotection of cysteine residues in peptides. It facilitates the regioselective formation of disulfide bonds, which are crucial for the biological activity of many peptides and proteins.
Mechanism
The compound converts protected cysteine residues (Cys(Acm) and Cys(Mob)) into Cys-S–SePy adducts when treated with trifluoroacetic acid (TFA). This process can occur at physiological temperatures (37 °C) and results in the formation of diselenide bonds that can be selectively reduced by ascorbate, preserving existing disulfide bonds in the peptide structure .
Case Study: Guanylin Synthesis
A notable application is in the synthesis of guanylin, a human intestinal hormone containing two disulfide bonds. Utilizing this compound allowed for the efficient formation of these bonds without reducing pre-existing ones, demonstrating its utility in peptide synthesis .
Antioxidant Properties
Comparative Studies
Research indicates that this compound exhibits superior antioxidant activity compared to other diselenides. In vitro studies have shown that it effectively reduces oxidative stress markers in rat liver homogenates, such as thiobarbituric acid reactive substances (TBARS) and protein carbonyl levels . The presence of the pyridine ring is believed to enhance its radical-scavenging capabilities.
Mechanisms of Action
The antioxidant mechanisms differ from those of other diselenides, suggesting unique pathways through which this compound mitigates oxidative damage. It has been shown to protect against Fe(2+) oxidation while lacking enzyme-mimetic properties .
Cancer Therapeutics
Cytotoxic Effects
Recent studies have highlighted the cytotoxic potential of this compound against non-small cell lung carcinoma (A549) cells. The compound induces G1 phase arrest and apoptosis through mechanisms involving reductive stress and DNA damage . The IC50 values indicate that while it is effective against cancer cells, it also affects normal cells, suggesting a need for further research into its selectivity and safety profiles.
Mechanism of Action
The cytotoxicity is attributed to the generation of a reducing environment within the cells, mediated by thioredoxin reductase. This environment leads to significant alterations in reactive oxygen species levels and glutathione ratios .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,2’-Dipyridyl diselenide involves its ability to scavenge reactive oxygen species and protect against oxidative damage. It can also induce reductive stress in certain cellular environments, leading to apoptosis in cancer cells. The compound interacts with molecular targets such as thioredoxin reductase, influencing redox balance and cellular signaling pathways .
Comparison with Similar Compounds
2,2’-Dipyridyl diselenide is unique among diselenides due to the presence of pyridine rings, which enhance its antioxidant properties. Similar compounds include:
Diphenyl diselenide: Lacks the pyridine rings and has different antioxidant properties.
m-Trifluoromethyl-diphenyl diselenide: Contains a trifluoromethyl group, affecting its reactivity.
p-Fluor-diphenyl diselenide: Contains a fluorine atom, influencing its chemical behavior.
p-Chloro-diphenyl diselenide: Contains a chlorine atom, altering its reactivity.
p-Methoxyl-diphenyl diselenide: Contains a methoxy group, impacting its antioxidant activity.
2,2’-Dipyridyl diselenide stands out due to its superior antioxidant effect and lower inhibitory effect on certain enzymes compared to these similar compounds .
Biological Activity
2,2'-Dipyridyl diselenide (Py2Se2) is an organoselenium compound that has garnered attention for its diverse biological activities, particularly in the fields of antioxidant defense, cancer therapy, and peptide synthesis. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and applications in biochemistry.
Antioxidant Properties
One of the primary biological activities attributed to this compound is its antioxidant capability. A study compared its antioxidant effects with several other diselenides using rat liver homogenate. The results indicated that Py2Se2 exhibited superior radical-scavenging activity and was more effective in protecting against lipid peroxidation than other tested compounds. Specifically, it demonstrated significant inhibition of thiobarbituric acid reactive substances (TBARS) and protein carbonyl (PC) levels, which are indicators of oxidative stress .
Summary of Antioxidant Activity
Compound | TBARS Inhibition | PC Levels Reduction | Radical-Scavenging Activity |
---|---|---|---|
This compound (Py2Se2) | High | High | Effective (>5 μM) |
m-Trifluoromethyl-Diphenyl Diselenide | Moderate | Moderate | None |
p-Fluor-Diphenyl Diselenide | Low | Low | None |
p-Chloro-Diphenyl Diselenide | Low | Low | None |
p-Methoxyl-Diphenyl Diselenide | Low | Low | None |
Cytotoxic Effects in Cancer Cells
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, it was found to induce G1 cell cycle arrest and apoptosis in human non-small cell lung carcinoma (A549) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptotic signaling pathways. This suggests a potential role for Py2Se2 in cancer therapy as a chemotherapeutic agent .
- Induction of ROS : Py2Se2 increases intracellular ROS levels.
- Cell Cycle Arrest : It induces G1 phase arrest, preventing cell proliferation.
- Apoptosis : Triggers apoptotic pathways through caspase activation.
Applications in Biochemistry
Beyond its antioxidant and anticancer properties, this compound serves as a valuable tool in peptide synthesis. It has been utilized for the regioselective formation of disulfide bonds in peptides containing cysteine residues. This application is particularly significant for the synthesis of bioactive peptides where proper disulfide connectivity is crucial for their function. The compound can selectively deprotect cysteine residues while facilitating the formation of new disulfide bonds without interfering with pre-existing ones .
Peptide Synthesis Overview
Application | Description |
---|---|
Cysteine Deprotection | Converts Cys(Acm) and Cys(Mob) to Cys-S–SePy adducts. |
Regioselective Disulfide Formation | Enables formation of multiple disulfides efficiently. |
Case Studies and Research Findings
- Antioxidant Study : A comparative analysis revealed that this compound outperformed other diselenides in antioxidant assays involving rat liver homogenate .
- Cancer Cell Study : Research demonstrated that Py2Se2 induced significant cytotoxicity in A549 cells through ROS-mediated pathways .
- Peptide Chemistry Application : The compound was effectively employed to synthesize guanylin, a human intestinal hormone, by facilitating selective deprotection and subsequent disulfide bond formation .
Q & A
Basic Question: What are the primary synthetic routes for preparing 2,2'-dipyridyl diselenide, and how do reaction conditions influence product purity?
Methodological Answer:
PySeSePy can be synthesized via aerial oxidation of lithium 2-pyridylselenolate generated from 2-bromopyridine derivatives. For example, methyl-substituted analogs are prepared by reacting 2-bromo-methylpyridines with n-butyllithium, followed by selenium quenching and oxidation . Alternatively, BF₃-mediated carbanion stabilization enables regioselective formation of diselenides under non-cryogenic conditions . Key factors include:
- Solvent choice (e.g., dichloromethane or toluene) to avoid side reactions.
- Oxidation control (aerial vs. chemical oxidants) to prevent over-oxidation to selenones.
- Temperature : Room temperature minimizes decomposition, while cryogenic conditions may enhance selectivity for unsymmetrical derivatives .
Basic Question: How does PySeSePy coordinate with transition metals, and what structural features dictate its binding mode?
Methodological Answer:
PySeSePy exhibits three coordination modes :
- N,N'-coordination (e.g., in [Zn(PySeSePy)Cl₂], where Zn binds pyridyl N atoms ).
- Se,Se'-coordination (e.g., in [Hg(PySeSePy)(C₆F₅)₂], with weak Hg–Se interactions ).
- Reductive cleavage to form [M(SePy)₂(CO)₃] (M = Mo, W), where SePy⁻ acts as a monodentate ligand .
Structural determinants : - Steric effects : Bulky substituents favor N,N'-coordination.
- Metal oxidation state : Low-valent metals (e.g., Mo⁰) promote reductive cleavage, while high-valent metals (e.g., Zn²⁺) stabilize intact diselenide binding .
Advanced Question: How does PySeSePy act as a catalyst in Staudinger-Vilarrasa ligation, and what mechanistic insights explain its efficiency over disulfides?
Methodological Answer:
PySeSePy accelerates carboxylic acid-azide coupling via reductive activation of trimethylphosphine (Me₃P). The mechanism involves:
Se–Se bond cleavage by Me₃P, generating selenol intermediates.
Nucleophilic attack on the acyloxyphosphonium intermediate, forming an amide bond .
Advantages over disulfides :
- Lower bond dissociation energy (Se–Se vs. S–S) enhances reductive lability.
- Enhanced electron transfer due to selenium’s polarizability, reducing side reactions .
Optimization : Use toluene as solvent (dielectric constant ~2.4) to stabilize intermediates .
Advanced Question: How do polymorphic forms of PySeSePy influence its reactivity in coordination chemistry?
Methodological Answer:
Two polymorphs are known:
- Monoclinic (P21/c) : Centrosymmetric with a planar Se–Se–N–N core .
- Orthorhombic (non-centrosymmetric) : Exhibits distorted dihedral angles (49.6° between pyridyl rings), altering metal-ligand π-backbonding efficiency .
Reactivity implications : - Orthorhombic forms show enhanced Lewis basicity due to reduced symmetry, favoring Se,Se'-coordination in Hg complexes .
- Polymorph-dependent redox potentials affect catalytic activity in reductive cleavage reactions .
Basic Question: What analytical techniques are critical for characterizing PySeSePy and its metal complexes?
Methodological Answer:
- X-ray crystallography : Resolves Se–Se bond lengths (~2.28–2.32 Å) and coordination geometry (e.g., octahedral SnCl₄ adducts ).
- ¹H/¹³C/⁷⁷Se NMR : ⁷⁷Se chemical shifts (~350–450 ppm) distinguish free vs. coordinated PySeSePy .
- IR spectroscopy : CO stretching frequencies (e.g., 1900–2000 cm⁻¹ in Mo/W carbonyl complexes) confirm ligand substitution .
- Mass spectrometry (ESI-TOF) : Detects fragmentation patterns (e.g., [M – Se]⁺ ions in alkyl derivatives ).
Advanced Question: What explains the paradoxical pro-oxidant and antioxidant behavior of PySeSePy in biological systems?
Methodological Answer:
- Pro-oxidant activity : PySeSePy generates ROS (e.g., O₂⁻⁻) via Fenton-like reactions with cellular Fe²⁺, inducing apoptosis in A549 lung cancer cells .
- Antioxidant activity : At low concentrations, it scavenges ROS via GPx-like catalytic cycles , reducing lipid peroxidation .
Mechanistic switch : Dependent on cellular redox status (e.g., glutathione levels) and selenium speciation (diselenide vs. selenol forms) .
Advanced Question: How do steric and electronic modifications (e.g., methyl substitution) alter PySeSePy’s catalytic and coordination properties?
Methodological Answer:
- 6,6'-Dimethyl substitution :
- Halogen substitution (e.g., 5,5'-Br₂): Enhances π-stacking in crystals, altering solubility and metal-binding selectivity .
Basic Question: What role does PySeSePy play in disulfide bond formation in peptide chemistry?
Methodological Answer:
PySeSePy enables chemoselective cysteine deprotection via thiol-diselenide exchange :
Deprotection : Reacts with S-protected cysteine residues (e.g., Trt, Acm) under mild conditions (pH 6–7, RT) .
Oxidative folding : Mediates disulfide bond formation in peptides via ascorbate-driven reduction of selenosulfides .
Advantages : Minimizes over-oxidation and racemization compared to iodine/H₂O₂ .
Advanced Question: How does PySeSePy interact with f-block elements, and what unique coordination motifs arise?
Methodological Answer:
In samarium(III) complexes (e.g., [Sm(TpMe₂)₂(κ²-SePy)]), PySeSePy undergoes reductive cleavage to form selenopyridine ligands. Key features:
- Eight-coordinate geometry : Distorted dodecahedral with bidentate SePy⁻ ligands .
- Redox activity : Sm³⁺ stabilizes selenide radicals, enabling catalytic applications in chalcogenide transfer reactions .
Advanced Question: What computational methods validate the electronic structure and reactivity of PySeSePy in catalysis?
Methodological Answer:
- DFT calculations : Model Se–Se bond dissociation energies (~50 kcal/mol), aligning with experimental reductive cleavage rates .
- NBO analysis : Reveals hyperconjugative interactions between Se lone pairs and pyridyl π* orbitals, enhancing electrophilicity in acyl transfer reactions .
- MD simulations : Predict solvent effects (e.g., toluene vs. DMF) on transition-state stabilization .
Properties
IUPAC Name |
2-(pyridin-2-yldiselanyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2Se2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQLVACGEMGVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[Se][Se]C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208669 | |
Record name | 2,2'-Dipyridyl diselenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59957-75-4 | |
Record name | 2,2'-Dipyridyl diselenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059957754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dipyridyl diselenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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